molecular formula C23H24N2O4S2 B2882041 3,4-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 951485-48-6

3,4-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2882041
CAS RN: 951485-48-6
M. Wt: 456.58
InChI Key: XZWKMGXHSRREPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H24N2O4S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The compound shows notable features in crystal structure analysis. For instance, in the study of Gliquidone, an intramolecular N—H⋯O=S interaction was observed, along with intermolecular N—H⋯O=C hydrogen bonds forming hydrogen-bonded chains parallel to the c-axis. This conformation is consistent with theoretical studies, highlighting its structural significance in crystallography (Gelbrich, Haddow & Griesser, 2011).

Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various derivatives. For instance, the reaction of enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides yields N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives. This process is integral in synthesizing novel compounds with potentially unique properties (Croce et al., 2006).

Chemical Behavior Studies

Investigations into the chemical behavior of such compounds provide insights into their potential applications in various fields, including medicinal chemistry. This includes understanding their reactivity, stability, and interactions with other chemical entities.

Design and Synthesis for Specific Applications

The compound is used in the design and synthesis of specific probes or agents, such as in the study of a caged Zn2+ probe. This involves creating derivatives that respond to specific stimuli, like metal ion complexation, which is crucial for applications in biochemistry and materials science (Aoki et al., 2008).

Applications in Medical Research

In medical research, derivatives of this compound have been investigated for their potential in treating diseases. For instance, some sulfonamide derivatives have been studied for their pro-apoptotic effects in cancer cells, which is vital for developing new cancer therapies (Cumaoğlu et al., 2015).

Antimicrobial Applications

Derivatives of the compound have been synthesized for use as antimicrobial agents. Their structure-activity relationships provide valuable information for the development of new antimicrobial drugs, which is essential in addressing antibiotic resistance (Anonymous, 2019).

Drug Discovery and Development

The compound and its derivatives play a significant role in drug discovery, with applications in synthesizing potential therapeutic agents for various diseases, including Alzheimer’s disease and cancer. This is crucial for expanding the range of available treatments (Abbasi et al., 2018).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17-10-13-22(15-18(17)2)30(26,27)24-20-12-11-19-7-6-14-25(23(19)16-20)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWKMGXHSRREPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.